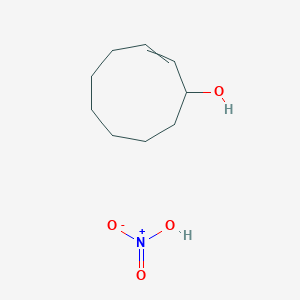
Nitric acid--cyclonon-2-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–cyclonon-2-en-1-ol (1/1) is a compound that combines the properties of nitric acid and cyclonon-2-en-1-ol Nitric acid is a highly corrosive and powerful oxidizing agent, while cyclonon-2-en-1-ol is a cyclic alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–cyclonon-2-en-1-ol (1/1) typically involves the reaction of cyclonon-2-en-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of nitric acid–cyclonon-2-en-1-ol (1/1) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid–cyclonon-2-en-1-ol (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitric acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of nitric acid–cyclonon-2-en-1-ol (1/1) can yield cyclonon-2-en-1-one or cyclonon-2-en-1-carboxylic acid, while reduction can produce cyclonon-2-en-1-ol or cyclononane.
Wissenschaftliche Forschungsanwendungen
Nitric acid–cyclonon-2-en-1-ol (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: It is used in biochemical studies to investigate the effects of nitric acid derivatives on biological systems.
Industry: Nitric acid–cyclonon-2-en-1-ol (1/1) is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of nitric acid–cyclonon-2-en-1-ol (1/1) involves the release of nitric oxide (NO) from the nitric acid moiety. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from the compound is triggered by specific conditions, such as changes in pH or the presence of reducing agents. The molecular targets of nitric oxide include guanylate cyclase, which mediates the production of cyclic guanosine monophosphate (cGMP), leading to various downstream effects.
Vergleich Mit ähnlichen Verbindungen
Nitric acid–cyclonon-2-en-1-ol (1/1) can be compared with other nitric acid derivatives and cyclic alcohols. Similar compounds include:
Nitric acid–cyclohexanol (1/1): This compound has similar properties but with a six-membered ring instead of a nine-membered ring.
Nitric acid–cyclooctanol (1/1): This compound has an eight-membered ring and exhibits different reactivity and stability compared to nitric acid–cyclonon-2-en-1-ol (1/1).
Nitric acid–cyclodecanol (1/1): This compound has a ten-membered ring and is used in different applications due to its unique properties.
The uniqueness of nitric acid–cyclonon-2-en-1-ol (1/1) lies in its specific ring size and the combination of nitric acid and cyclonon-2-en-1-ol, which imparts distinct chemical and physical properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
60996-40-9 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
cyclonon-2-en-1-ol;nitric acid |
InChI |
InChI=1S/C9H16O.HNO3/c10-9-7-5-3-1-2-4-6-8-9;2-1(3)4/h5,7,9-10H,1-4,6,8H2;(H,2,3,4) |
InChI-Schlüssel |
URUORTPAOJLVQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C=CCC1)O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
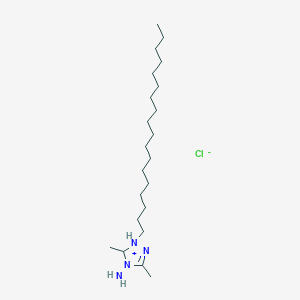
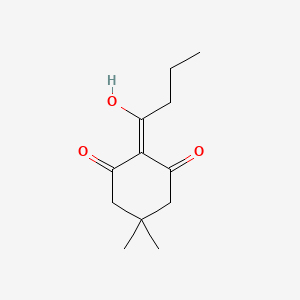
methanone](/img/structure/B14613998.png)
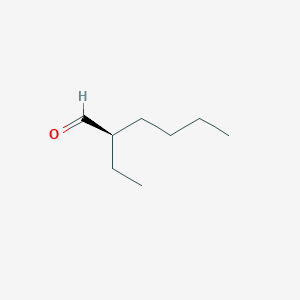
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
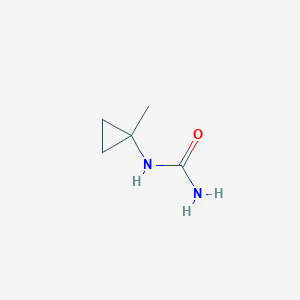
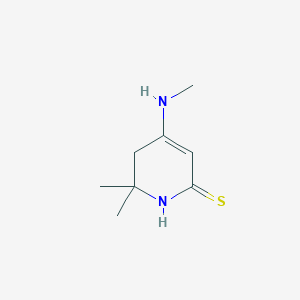
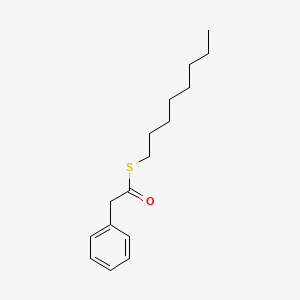
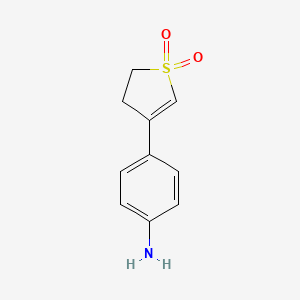
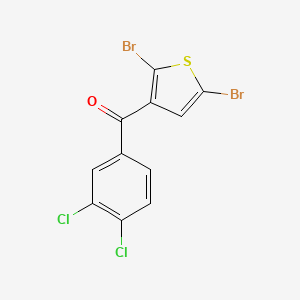

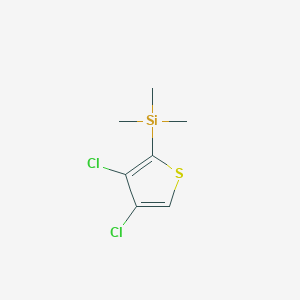
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
